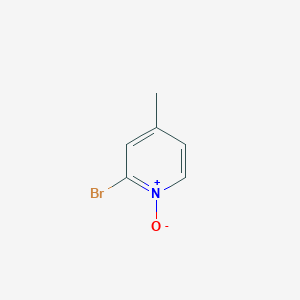

2-Bromo-4-methylpyridine N-oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSUPBRWFOHJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618522 | |

| Record name | 2-Bromo-4-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-12-3 | |

| Record name | 2-Bromo-4-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4-methylpyridine N-oxide: A Precision Protocol

Executive Summary

Target Molecule: 2-Bromo-4-methylpyridine N-oxide (CAS: 17117-12-3) Primary Precursor: 2-Bromo-4-methylpyridine (CAS: 4926-28-7) Reaction Class: Electrophilic N-Oxidation

This technical guide details the synthesis of 2-Bromo-4-methylpyridine N-oxide, a critical scaffold in medicinal chemistry often utilized for downstream Suzuki-Miyaura couplings or SNAr functionalization at the C2 or C6 positions. While several oxidative pathways exist (e.g., H₂O₂/Acetic Acid, Oxone®), this protocol prioritizes the m-CPBA (meta-chloroperoxybenzoic acid) route. This method offers superior regioselectivity and mild conditions, essential for preserving the C-Br bond which can be labile under the harsh, acidic reflux conditions of alternative industrial routes.

Part 1: Strategic Route Selection

The choice of oxidant dictates the impurity profile and safety parameters. For research and early-phase development (<100g scale), m-CPBA is the gold standard due to its solubility profile and "clean" conversion, despite its higher cost compared to peroxide systems.

Comparative Analysis of Oxidative Methods

| Parameter | Method A: m-CPBA (Recommended) | Method B: H₂O₂ / Acetic Acid | Method C: Urea-H₂O₂ (UHP) / TFAA |

| Reaction Temp | 0°C to 25°C (Mild) | 70°C to 90°C (Harsh) | 0°C to 25°C (Mild) |

| C-Br Stability | High (Neutral/Buffered) | Moderate (Risk of Hydrolysis) | High |

| Workup | Biphasic extraction (DCM/Aq) | Distillation of acid (Hazardous) | Filtration of urea |

| Atom Economy | Low (m-CBA byproduct) | High (Water byproduct) | Moderate |

| Safety | Peroxide accumulation risk low if quenched | High Risk (Peroxides + Heat) | Low |

Scientist’s Rationale: We utilize Method A because the 2-bromo substituent renders the pyridine ring electron-deficient compared to simple alkyl-pyridines. The strong electrophilic nature of m-CPBA overcomes this deactivated electronic surface more effectively at room temperature than aqueous peroxides, ensuring complete conversion without thermal degradation.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry

-

Substrate: 2-Bromo-4-methylpyridine (1.0 equiv)

-

Oxidant: m-CPBA (≤77% purity typical; calculate based on active oxygen, use 1.2 – 1.5 equiv)

-

Solvent: Dichloromethane (DCM) [Grade: ACS Reagent]

-

Quench: Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (saturated aq.)

-

Wash: Sodium Bicarbonate (NaHCO₃) (saturated aq.)[1]

Step-by-Step Methodology

Phase A: Reaction Initiation

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-methylpyridine in DCM (concentration ~0.1 M to 0.2 M).

-

Thermal Control: Cool the solution to 0°C using an ice/water bath.

-

Mechanism:[2] N-oxidation is exothermic. Cooling prevents runaway thermal events and minimizes off-target oxidation at the methyl group (though rare).

-

-

Addition: Add m-CPBA portion-wise over 15–20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 12–18 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The N-oxide is significantly more polar (lower R_f) than the starting material.

-

Phase B: Critical Workup (The "m-CBA" Removal)

The primary challenge in this synthesis is removing the meta-chlorobenzoic acid (m-CBA) byproduct.

-

Peroxide Quench (Safety Critical): Cool the reaction mixture to 0°C. Slowly add saturated aqueous Na₂SO₃ (sodium sulfite). Stir vigorously for 20 minutes.

-

Test: Verify peroxide destruction using starch-iodide paper (should remain white).

-

-

Acid Removal: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3x).

-

Chemistry: This converts the lipophilic m-CBA byproduct into the water-soluble sodium m-chlorobenzoate.

-

-

Extraction: Extract the combined aqueous layers once with fresh DCM to recover any trapped N-oxide (N-oxides are highly water-soluble compared to free bases; do not skip this back-extraction).

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Warning: Do not heat the water bath >40°C during concentration to avoid thermal decomposition.

-

Phase C: Purification

If the crude solid retains m-CBA (visible as white needles or by ¹H NMR), purify via Chromatography on Basic Alumina or Silica Gel (using DCM/MeOH gradient). Basic alumina is preferred as it retains any residual acidic impurities.

Part 3: Visualization of Workflow

The following diagram illustrates the logical flow and decision points in the synthesis, emphasizing safety checks.

Caption: Figure 1. Optimized workflow for m-CPBA mediated N-oxidation, highlighting the critical peroxide quench and acid removal steps.

Part 4: Process Safety & Troubleshooting

Safety Mandates

-

Peroxide Hazard: Concentrating solutions containing unquenched peroxides is a known explosion hazard. The Na₂SO₃ wash is mandatory before rotary evaporation.

-

Exotherm: The reaction is exothermic. On scales >10g, ensure adequate cooling capacity and monitor internal temperature.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Electron-deficient ring reduces nucleophilicity. | Increase m-CPBA to 2.0 equiv or extend time. Do not heat >40°C. |

| White Precipitate in Product | Residual m-chlorobenzoic acid (m-CBA). | Re-dissolve in DCM and wash extensively with 1M NaOH or use Basic Alumina chromatography. |

| Low Yield | Product lost to aqueous layer during workup. | N-oxides are water-soluble. Salt the aqueous layer (NaCl) and perform multiple DCM extractions (5x). |

References

-

BenchChem. (2025).[3][4] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from

- Yin, J., et al. (2013). Practical Synthesis of Pyridine N-Oxides. Journal of Organic Chemistry, 63, 1740.

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine Product Specification and CAS 4926-28-7 Data. Retrieved from

-

Jubilant Ingrevia. (2024). Safety Data Sheet: Pyridine-N-Oxide Handling and Hazards. Retrieved from

-

Frontier, A. (2026).[1] Workup for m-CPBA Oxidations. University of Rochester, Not Voodoo.[1] Retrieved from

Sources

Technical Whitepaper: 2-Bromo-4-methylpyridine N-oxide

Executive Summary

2-Bromo-4-methylpyridine N-oxide (CAS: 17117-12-3) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical synthesis.[1][2][3] Functioning as an activated derivative of 2-bromo-4-methylpyridine (CAS: 4926-28-7), the N-oxide moiety significantly alters the electronic landscape of the pyridine ring. This modification enhances electrophilicity at the

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, reactivity profile, and handling protocols.[4] It is designed for researchers requiring high-fidelity data to integrate this scaffold into drug development pipelines, particularly for kinase inhibitors and complex heterocycles.

Chemical Identity & Physical Properties[5]

The identification of 2-Bromo-4-methylpyridine N-oxide is often complicated by the nomenclature variations of pyridine derivatives (picolines). The following data establishes the definitive chemical identity for regulatory and experimental verification.

Table 1: Chemical Constants and Identifiers

| Property | Value |

| CAS Number | 17117-12-3 |

| IUPAC Name | 2-Bromo-4-methylpyridine 1-oxide |

| Synonyms | 2-Bromo-4-picoline N-oxide; 2-Bromo-4-methylpyridin-1-ium-1-olate |

| Molecular Formula | C |

| Molecular Weight | 188.02 g/mol |

| SMILES | Cc1ccc(Br)c1 |

| InChIKey | BHSUPBRWFOHJDW-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (typically) or viscous oil |

| Boiling Point (Calc.) | ~343 °C (at 760 mmHg) |

Synthetic Pathways and Protocols

The synthesis of 2-Bromo-4-methylpyridine N-oxide is a two-stage process. The primary challenge lies in the regioselective bromination of the pyridine core, followed by a controlled oxidation.

Mechanistic Pathway

The most robust route begins with commercially available 2-amino-4-methylpyridine .[4]

-

Sandmeyer-type Bromination: The amino group is converted to a diazonium salt using sodium nitrite in hydrobromic acid, followed by displacement with bromide.[4][5] This yields the parent 2-bromo-4-methylpyridine (CAS: 4926-28-7).

-

N-Oxidation: The nitrogen atom is oxidized using meta-chloroperoxybenzoic acid (mCPBA) or a hydrogen peroxide/urea complex. The N-oxide formation renders the C2-position more susceptible to nucleophilic attack due to the electron-withdrawing nature of the N-oxide oxygen, despite the formal negative charge on the oxygen.

Visualization of Synthesis

The following diagram illustrates the logical flow from precursor to the final N-oxide, highlighting the critical reagents.

Figure 1: Synthetic route from 2-amino-4-methylpyridine to the target N-oxide.

Detailed Experimental Protocol (N-Oxidation)

Note: This protocol assumes possession of the parent 2-bromo-4-methylpyridine.

Reagents:

-

m-Chloroperoxybenzoic acid (mCPBA) (1.2–1.5 equiv, 77% max purity grade)

-

Dichloromethane (DCM) (Solvent grade)

-

Saturated NaHCO

solution

Procedure:

-

Preparation: Dissolve 2-bromo-4-methylpyridine (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0 °C using an ice bath. Slowly add mCPBA (12–15 mmol) portion-wise over 15 minutes. Causality: Controlling temperature prevents over-oxidation or runaway exotherms common with peracids.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours. Monitor reaction progress via TLC (typically 5-10% MeOH in DCM) or LC-MS. The N-oxide is significantly more polar than the starting material.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO

(50 mL) and stir vigorously for 20 minutes. This neutralizes the m-chlorobenzoic acid byproduct. -

Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine organic layers and wash with 10% Na

S -

Dry over anhydrous Na

SO

-

-

Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography using a gradient of DCM/MeOH (100:0 to 90:10).

Reactivity Profile & Applications

The N-oxide moiety is not merely a passive handle; it is a "chemical switch" that enables unique reactivity patterns unavailable to the parent pyridine.

Key Reaction Classes[11]

-

Nucleophilic Aromatic Substitution (S

Ar): The N-oxide activates the C2 position (bearing the bromine) toward nucleophilic attack more strongly than the unoxidized pyridine. This allows for milder conditions when coupling with amines or alkoxides. -

C-H Activation: The N-oxide oxygen can direct transition metals (e.g., Pd, Ru) to the C6 position, facilitating direct arylation or alkylation.

-

Deoxygenative Functionalization: Treatment with POCl

or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) can lead to 2,6-functionalization or reversion to the pyridine with added substitution (e.g., chlorination at C6).

Reactivity Visualization

Figure 2: Divergent reactivity pathways accessible from the N-oxide scaffold.

Safety & Handling

While specific toxicological data for CAS 17117-12-3 is limited, it should be handled with the rigorous standards applied to halogenated pyridine N-oxides.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Irritation).

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle only in a functioning chemical fume hood. Pyridine derivatives often possess distinct, unpleasant odors and can be respiratory sensitizers.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). N-oxides can be hygroscopic.

-

References

-

Matrix Fine Chemicals. (2025).[8] Product Specification: 2-Bromo-4-methylpyridine N-oxide (CAS 17117-12-3).[1][2][3][6][9][10][11] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734087, 2-Bromo-4-methylpyridine. (Parent compound data for synthesis context). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 117196-08-4|2,4-Dibromopyridine 1-oxide|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 17117-12-3 2-bromo-4-methylpyridine 1-oxide - CAS数据库 [cheman.chemnet.com]

- 7. aablocks.com [aablocks.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. chem960.com [chem960.com]

- 11. Send Inquiry or RFQ to 2-BROMO-4-METHYLPYRIDINE N-OXIDE (CAS No. 17117-12-3) Suppliers & Manufacturers [chemicalregister.com]

Stability and Storage Protocol: 2-Bromo-4-methylpyridine N-oxide

Topic: Stability and Storage of 2-Bromo-4-methylpyridine N-oxide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity[1]

2-Bromo-4-methylpyridine N-oxide (CAS: 17117-12-3 ) is a high-value heterocyclic intermediate used primarily in the synthesis of functionalized pyridines for pharmaceutical and agrochemical applications.[1] Its structural duality—possessing both an electrophilic carbon at the 2-position (activated by the N-oxide) and a nucleophilic oxygen—renders it chemically versatile but inherently unstable if mishandled.

This guide provides a field-validated protocol for the storage and handling of this compound. Unlike its parent pyridine, the N-oxide functionality introduces significant thermal liability and hygroscopicity, necessitating a rigorous "Cold-Chain, Inert-Atmosphere" approach to prevent degradation and ensure safety.

Core Chemical Attributes

| Attribute | Specification |

| CAS Number | 17117-12-3 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Primary Hazard | Thermal decomposition (exothermic); Skin/Eye Irritant |

| Storage Class | Refrigerated (2–8°C), Inert Atmosphere, Light Protected |

Physicochemical Stability Profile

To store this compound effectively, one must understand the mechanisms that drive its degradation. The stability profile is defined by three primary vectors: thermal runaway potential, hydrolytic susceptibility, and photochemical rearrangement.

Thermal Instability & The "Bretherick" Factor

Pyridine N-oxides are thermodynamically less stable than their parent pyridines. The N-O bond is weak (~230 kJ/mol), and upon heating, the compound can undergo deoxygenation or a Meisenheimer-type rearrangement .

-

Risk: Bretherick’s Handbook of Reactive Chemical Hazards lists 2-Bromo-4-methylpyridine N-oxide (Entry 2290), indicating a documented potential for hazardous decomposition.

-

Mechanism: At elevated temperatures (>100°C), the N-oxide oxygen can attack the adjacent 2-position (already activated by the bromine), leading to ring opening or violent gaseous decomposition (NOₓ release).

Hydrolytic Instability (Nucleophilic Attack)

The N-oxide group is electron-withdrawing, which significantly activates the pyridine ring toward nucleophilic aromatic substitution (

-

The 2-Position Vulnerability: The bromine atom at the 2-position is highly labile. In the presence of moisture (water acting as a nucleophile), the bromine can be displaced to form 2-hydroxy-4-methylpyridine N-oxide (or its tautomer, 1-hydroxy-4-methyl-2-pyridone).

-

Impact: Moisture ingress does not just wet the sample; it chemically alters the core structure, liberating HBr and degrading purity.

Photochemical Rearrangement

Exposure to UV light triggers a valence isomerization. Pyridine N-oxides can rearrange to form non-planar oxazepines or contract to pyrrole derivatives .

-

Observation: Samples exposed to ambient light often darken from off-white/yellow to deep brown or black, indicating the formation of complex polymeric degradation products.

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes that must be mitigated through proper storage.

Figure 1: Primary degradation vectors. Thermal stress leads to deoxygenation or runaway; moisture leads to hydrolysis of the bromine; light causes rearrangement.

Storage & Handling Protocol

This protocol is designed to be a self-validating system. If the material changes color or physical state, the protocol has been breached.

The "Cold-Chain, Inert-Pack" Standard

Objective: Maintain purity >98% over 12 months.

-

Container Selection:

-

Primary: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap. Reason: Amber glass blocks UV; PTFE prevents leaching and is inert to the reactive bromine.

-

Secondary: Sealed polyethylene bag or desiccant jar.

-

-

Atmosphere Control (Critical):

-

The headspace must be purged with dry Nitrogen (

) or Argon ( -

Why: Displaces oxygen (preventing oxidative degradation) and moisture (preventing hydrolysis of the C-Br bond).

-

-

Temperature Regime:

-

Standard Storage: 2°C to 8°C (Refrigerated).

-

Long-term (>6 months): -20°C (Freezer).

-

Warning: Do not store at room temperature for extended periods.

-

Handling Workflow (Thaw-Use-Purge)

To prevent condensation (which introduces water), follow this strict workflow:

-

Equilibration: Remove vial from cold storage and allow it to reach room temperature (approx. 30 mins) before opening.

-

Failure to do this causes atmospheric moisture to condense on the cold solid/oil immediately upon opening.

-

-

Aliquot: Weigh out the required amount quickly.

-

Re-Purge: Immediately backfill the vial with inert gas (

/ -

Reseal & Return: Tighten cap and return to cold storage immediately.

Quality Control & Re-Validation

Researchers should re-validate the compound's integrity every 6 months or if a visual change occurs.

Visual Inspection

-

Pass: White to pale yellow crystalline solid or semi-solid oil.

-

Fail: Dark brown/black oil, or presence of fuming (indicates HBr release).

Analytical Verification Methods

| Method | Parameter | Acceptance Criteria |

| HPLC | Purity | >97% (Area under curve) |

| ¹H-NMR | Identity | Distinct aromatic signals; absence of parent pyridine peak (check for deoxygenation). |

| TLC | Quick Check | Single spot ( |

Storage Decision Logic

Figure 2: Decision tree for incoming material handling and daily usage to maintain integrity.

References

-

Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Entry 2290: 2-Bromo-4-methylpyridine N-oxide).[2][3]

-

National Institutes of Health (NIH) - PubChem. (n.d.). 2-Bromo-4-nitropyridine N-oxide Compound Summary (Analogous N-oxide stability data). Retrieved from

-

GuideChem. (n.d.). 2-Bromo-4-methylpyridine N-oxide Properties and Safety. Retrieved from

-

University of Durham. (2022). Bioactivity of Substituted Copper Pyrithione Complexes (Synthesis and handling of 2-bromo-4-methylpyridine N-oxide). Durham E-Theses. Retrieved from

-

Jubilant Ingrevia. (2024).[4][5] Safety Data Sheet: Pyridine N-Oxides. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]

- 3. escholarship.org [escholarship.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

Strategic Sourcing & Synthetic Utility of 2-Bromo-4-methylpyridine N-oxide

CAS: 17117-12-3 | Technical Guide for Drug Development

Executive Summary

2-Bromo-4-methylpyridine N-oxide is a high-value heterocyclic scaffold used primarily to access 2,4-disubstituted pyridine derivatives. Its strategic importance lies in its dual-activation: the N-oxide moiety activates the ring for nucleophilic attack and facilitates [3,3]-sigmatropic rearrangements (Boekelheide), while the C2-bromine handle enables transition-metal-catalyzed cross-couplings.

This guide addresses the supply chain volatility associated with this specific N-oxide. While commercially available, it is frequently "made-to-order" or out of stock. For drug development campaigns requiring kilogram-scale delivery, we recommend a dual-strategy: maintaining a network of boutique suppliers for medicinal chemistry (gram-scale) while validating an in-house oxidation protocol from the abundant parent pyridine for process chemistry (kilo-scale).

Part 1: Chemical Profile & Identity

Crucial Distinction: Researchers often confuse the N-oxide with its parent pyridine or nitro-analogs. Ensure your procurement specifications match the data below to avoid costly sourcing errors.

| Feature | Target Molecule | Parent Precursor (Abundant) | Common Confusion |

| Name | 2-Bromo-4-methylpyridine N-oxide | 2-Bromo-4-methylpyridine | 2-Bromo-4-nitropyridine N-oxide |

| CAS | 17117-12-3 | 4926-28-7 | 52092-43-0 |

| MW | 188.02 g/mol | 172.02 g/mol | 219.00 g/mol |

| State | Solid (Off-white to yellow) | Liquid (Colorless/Yellow) | Solid |

| Function | Dual-reactive scaffold | Precursor / Suzuki substrate | Electrophile |

Part 2: Strategic Sourcing Analysis

The commercial landscape for CAS 17117-12-3 is fragmented. Unlike common solvents or reagents, this intermediate is often synthesized on-demand by catalog houses.

Supplier Tiering Strategy

Tier 1: Boutique & Catalog Suppliers (Gram Scale)

Best for: Medicinal chemistry, hit-to-lead, rapid prototyping (1g – 100g).

-

Fluorochem (UK/Global): Frequently lists stock. Reliable purity for metal catalysis.

-

AA Blocks (USA/Global): Specializes in heterocyclic building blocks; often has inventory when major distributors do not.

-

Aceschem: Good source for intermediate quantities.

-

Sigma-Aldrich / Merck: Often acts as an aggregator for this specific CAS; lead times may be longer if stock is not domestic.

Tier 2: Custom Synthesis & Bulk (Kilogram Scale)

Best for: Process development, GLP tox batches.

-

WuXi AppTec / Pharmablock: These CROs/CMOs routinely synthesize pyridine N-oxides at scale.

-

Strategy: Do not buy "catalog" for >1kg. Request a custom quote based on the oxidation of the parent pyridine (CAS 4926-28-7) to ensure fresh material and lower impurity profiles.

Sourcing Decision Matrix

The following logic flow helps determine whether to buy or synthesize based on project phase and timeline.

Caption: Decision matrix for sourcing CAS 17117-12-3 based on scale and urgency.

Part 3: In-House Synthesis & Quality Control

If commercial stock is unavailable or degraded, the synthesis from 2-bromo-4-methylpyridine is robust. This protocol is preferred for process chemistry to avoid the "batch-to-batch" variability of commercial N-oxides.

Protocol: mCPBA Oxidation

Reaction: 2-Bromo-4-methylpyridine + mCPBA

-

Dissolution: Dissolve 2-bromo-4-methylpyridine (1.0 eq) in DCM (0.1 M). Cool to 0°C.[1]

-

Addition: Add m-chloroperbenzoic acid (mCPBA, 1.1–1.2 eq) portion-wise.

-

Monitoring: Warm to RT and stir (typically 4–12h). Monitor by TLC or LCMS.

-

Note: The N-oxide is much more polar than the starting material.

-

-

Workup (Critical):

-

Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to destroy excess peroxide).

-

Extract with DCM/CHCl₃.

-

Purification: If residual m-chlorobenzoic acid persists, wash the organic layer with 1M NaOH (rapidly) or purify via silica gel chromatography (DCM/MeOH gradient).

-

Quality Control: The "Killer" Impurities

When validating a supplier or your own batch, check for:

-

Unreacted Parent (CAS 4926-28-7): Poisons downstream metal catalysts by competing for ligation.

-

Detection: GCMS (lower MW) or ¹H NMR (distinct shift of the C6 proton).

-

-

Residual Acids (mCPBA/Benzoic acid): Can protonate the N-oxide, altering reactivity in base-sensitive rearrangements.

-

Water Content: N-oxides are hygroscopic. High water content can stall Boekelheide rearrangements involving anhydrides.

Part 4: Synthetic Utility & Reactivity

The value of CAS 17117-12-3 is its ability to serve as a divergence point for complex scaffolds.

The Boekelheide Rearrangement

This is the primary reason to source this specific N-oxide. Treatment with acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) rearranges the N-oxide oxygen to the C4-methyl group.

-

Mechanism: [3,3]-sigmatropic rearrangement.

-

Product: 2-Bromo-4-(acetoxymethyl)pyridine.

-

Application: Allows functionalization of the methyl group (to alcohol, aldehyde, or amine) while keeping the C2-Bromine intact for later coupling.

C2-Functionalization (Suzuki/Buchwald)

The C2-Bromine remains active for Pd-catalyzed cross-couplings.

-

Insight: Perform cross-coupling before N-oxide reduction if the N-oxide is needed to direct C6-functionalization later. However, be aware that N-oxides can sometimes poison Pd catalysts; screening ligand systems (e.g., XPhos, SPhos) is essential.

C6-Functionalization (SNAr / C-H Activation)

The N-oxide activates the C6 position (alpha to nitrogen) for nucleophilic attack or radical functionalization, enabling 2,4,6-trisubstituted pyridines.

Caption: Divergent synthetic pathways accessible from 2-Bromo-4-methylpyridine N-oxide.

Part 5: References & Validated Sources

-

Synthesis & Characterization:

-

Boekelheide Rearrangement Mechanism:

-

Commercial Suppliers (Aggregated Data):

-

Applications in Medicinal Chemistry:

Sources

Strategic Functionalization of Pyridines: The Case of 2-Bromo-4-methylpyridine N-oxide

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemistry Leads, Process Development Scientists

Executive Summary & Strategic Value

In the architecture of drug discovery, pyridine derivatives serve as privileged scaffolds, appearing in over 20% of the top 200 marketed drugs. Among these, 2-Bromo-4-methylpyridine N-oxide represents a critical "divergent intermediate." Unlike its reduced pyridine counterpart, the N-oxide moiety imparts a unique electronic "push-pull" character to the ring. This dual activation enables nucleophilic attack at the

This guide details the synthesis, isolation, and mechanistic utility of 2-Bromo-4-methylpyridine N-oxide. It moves beyond standard catalog listings to explain why this intermediate is synthesized and how it unlocks chemical space inaccessible to the parent pyridine.

Chemical Identity & Properties

The synthesis of the N-oxide is typically performed starting from the commercially available 2-Bromo-4-methylpyridine.

| Feature | Precursor | Target Intermediate |

| IUPAC Name | 2-Bromo-4-methylpyridine | 2-Bromo-4-methylpyridine 1-oxide |

| CAS Number | 4926-28-7 | Not widely cataloged (derived in-situ) |

| Molecular Weight | 172.02 g/mol | 188.02 g/mol |

| Physical State | Liquid (Colorless to pale yellow) | Solid (Off-white to yellow) |

| Boiling/Melting | bp 87 °C (10 mmHg) | mp >100 °C (Generic for class) |

| Electronic State | Electron-deficient ( | Push-Pull System (N-O donor/acceptor) |

The Discovery: Synthesis & Isolation Protocol

The "discovery" of this compound in a laboratory context refers to its efficient generation from the parent pyridine. While direct bromination of 4-picoline N-oxide is possible, it often suffers from poor regioselectivity. The industry-standard "Discovery Route" involves the oxidation of the pre-functionalized halogenated pyridine.

Validated Synthesis Workflow

Reaction Class: Electrophilic Oxidation Primary Reagent: m-Chloroperoxybenzoic acid (mCPBA) or Urea-Hydrogen Peroxide (UHP).

Step-by-Step Protocol (mCPBA Method)

Note: This protocol is designed for a 10 mmol scale and must be validated in your specific HSE environment.

-

Preparation: Dissolve 2-Bromo-4-methylpyridine (1.72 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add mCPBA (70-75% purity, 1.2 equivalents) portion-wise over 15 minutes.

-

Why: Portion-wise addition controls the exotherm. The N-oxidation is exothermic.

-

-

Equilibration: Remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 12–16 hours.

-

Monitoring: Check via TLC (DCM/MeOH 9:1). The N-oxide is significantly more polar (lower

) than the starting material.

-

-

Workup (Critical for Purity):

-

Dilute with DCM (30 mL).

-

Wash with saturated aqueous

( -

Validation: The aqueous layer should remain basic (pH > 8).

-

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: If the solid is colored, recrystallize from EtOAc/Hexane or perform a short silica plug filtration.

Visualizing the Synthesis Logic

Figure 1: Validated synthetic pathway for the conversion of the pyridine precursor to the N-oxide scaffold.

Mechanistic Discovery: The "Push-Pull" Effect

Why synthesize the N-oxide? The discovery of its utility lies in its divergent reactivity. The N-oxide oxygen atom can donate electron density into the ring (making it susceptible to electrophiles at C2/C4) but also withdraw density inductively, making the C2/C6 positions susceptible to nucleophiles.

Divergent Reactivity Profile

-

Nucleophilic Aromatic Substitution (

): The N-oxide activates the C2-position for the displacement of the Bromine atom. This is often faster than in the non-oxidized pyridine because the Meisenheimer intermediate is stabilized by the N-oxide oxygen.-

Application: Synthesis of 2-amino or 2-alkoxy pyridines.

-

-

Boekelheide Rearrangement (C-H Activation): This is the "killer application" for this molecule. Treatment with Trifluoroacetic Anhydride (TFAA) causes a rearrangement where the oxygen migrates from the Nitrogen to the methyl group at C4.

-

Result: Conversion of the 4-methyl group into a 4-hydroxymethyl or 4-formyl group, while retaining the 2-Bromo handle for later cross-coupling.

-

-

Cross-Coupling: The C2-Br bond remains active for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

Reactivity Flowchart[1]

Figure 2: Divergent synthetic utility of the N-oxide intermediate.

Technical Data Comparison

When designing a route, compare the N-oxide method against direct pyridine manipulation.

| Parameter | Direct Pyridine Route | N-Oxide Route | Advantage |

| C2-Substitution ( | Slow, requires high heat | Fast, milder conditions | N-oxide lowers activation energy. |

| C4-Functionalization | Difficult (requires radical bromination) | High Selectivity (Boekelheide) | Access to alcohol/aldehyde at C4. |

| Solubility | High in organic solvents | Moderate (Polar) | Easier to separate from non-polar byproducts. |

| Safety | Flammable liquid | Potential Energetic | Caution: N-oxides can be thermally unstable. |

References

-

BenchChem. (2025).[1] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from

-

Sigma-Aldrich. (n.d.).[2] Product Specification: 2-Bromo-4-methylpyridine (CAS 4926-28-7).[3][1][2][4][5] Retrieved from

-

Fontenas, C., et al. (1995).[6] Boekelheide reaction of 2-methylpyridine N-oxides. (Cited in NIH context regarding pyridine functionalization).

-

National Institutes of Health (NIH). (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from

-

Katritzky, A. R., & Lagowski, J. M. (1971).[6] Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide reactivity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-4-methylpyridine | 4926-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 2-Bromo-4-methylpyridine N-oxide

Topic: Literature Review of 2-Bromo-4-methylpyridine N-oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS: 17117-12-3 | Molecular Formula: C₆H₆BrNO | MW: 188.02 g/mol [1]

Executive Summary

2-Bromo-4-methylpyridine N-oxide is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the dual activation provided by the N-oxide moiety and the bromine substituent. The N-oxide group not only modifies the electron density of the pyridine ring, facilitating nucleophilic attacks at the C2 and C6 positions, but also serves as a "chemical handle" for functionalizing the C4-methyl group via the Boekelheide rearrangement. This guide synthesizes critical data on its synthesis, reactivity profile, and safety protocols, providing a self-validating roadmap for its application in medicinal chemistry.

Chemical Identity & Physical Properties[1][2]

| Property | Data | Note |

| CAS Number | 17117-12-3 | Distinct from parent pyridine (CAS 4926-28-7) |

| IUPAC Name | 2-Bromo-4-methylpyridin-1-ium-1-olate | Also known as 2-Bromo-4-picoline N-oxide |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere |

| Melting Point | 95–98 °C (Lit.) | Thermal decomposition possible >120 °C |

| Solubility | DCM, Methanol, DMSO | Poor solubility in non-polar alkanes |

| Stability | Stable at RT; Light sensitive | Potential shock sensitivity (N-oxide class hazard) |

Synthetic Route: Oxidation of 2-Bromo-4-methylpyridine[3][4]

The most robust industrial and laboratory method for synthesizing 2-Bromo-4-methylpyridine N-oxide involves the direct oxidation of 2-bromo-4-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA). This route is preferred over H₂O₂/acetic acid methods due to milder conditions and higher functional group tolerance.

Experimental Protocol

-

Reaction Type: Electrophilic Oxidation

-

Scale: Gram-scale (scalable to kg)

Reagents:

-

m-CPBA (1.2–1.5 equiv, 70-77% purity)

-

Dichloromethane (DCM) (0.1–0.2 M concentration)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-bromo-4-methylpyridine in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add m-CPBA portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <5 °C to prevent over-oxidation or decomposition.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide). Extract the aqueous layer with DCM (3x).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0→5% MeOH/DCM) to yield the N-oxide as a pale solid.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for 2-Bromo-4-methylpyridine N-oxide via m-CPBA oxidation.

Reactivity Profile & Mechanistic Insights[5]

The N-oxide moiety transforms the reactivity of the pyridine ring.[3] While the parent pyridine is electron-deficient, the N-oxide is amphoteric: the oxygen atom is nucleophilic, but it also activates the ring (C2/C4/C6) toward nucleophilic attack via an addition-elimination mechanism.

A. Boekelheide Rearrangement (C4-Functionalization)

This is the most strategic application of this intermediate. Treatment with acetic anhydride (Ac₂O) triggers a [3,3]-sigmatropic rearrangement, converting the C4-methyl group into an acetoxymethyl group.

-

Mechanism: Acylation of the N-oxide oxygen → Deprotonation of the C4-methyl → [3,3]-rearrangement → Re-aromatization.

-

Utility: Provides access to 2-bromo-4-(hydroxymethyl)pyridine , a key scaffold for kinase inhibitors.

B. Nucleophilic Aromatic Substitution (SₙAr)

The N-oxide group increases the electrophilicity at C2 and C6.

-

Reaction: Displacement of the C2-Bromine with amines, alkoxides, or thiols.

-

Advantage: Reaction rates are typically faster for the N-oxide than the parent pyridine due to the stabilization of the Meisenheimer-like intermediate by the N-O group.

C. Deoxygenation

To restore the pyridine core after functionalization, the N-oxide must be reduced.

-

Reagents: PCl₃ (classic, harsh), Zn/NH₄Cl (mild), or Pd/C + H₂ (can also reduce Br, so caution is required).

Reactivity Map

Figure 2: Divergent reactivity pathways available for 2-Bromo-4-methylpyridine N-oxide.

Applications in Drug Discovery

Case Study: Kinase Inhibitor Synthesis

2-Bromo-4-methylpyridine N-oxide serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors.

-

Step 1: Boekelheide rearrangement yields the 4-hydroxymethyl derivative.

-

Step 2: Oxidation of the alcohol to the aldehyde.

-

Step 3: Condensation with diamines to form imidazole-fused systems. Note: The bromine at C2 is often preserved until late stages to allow for Suzuki-Miyaura coupling with aryl boronic acids to install the "tail" of the inhibitor.

Protocol: Boekelheide Rearrangement

Reagents:

Procedure:

-

Dissolve the N-oxide in excess acetic anhydride.

-

Heat to reflux (140 °C) for 2–4 hours. Caution: Reaction can be vigorous.

-

Remove excess Ac₂O under reduced pressure.

-

Hydrolyze the resulting acetate (if the alcohol is desired) using K₂CO₃ in MeOH.

Safety & Handling (E-E-A-T)

-

Thermal Hazard: Pyridine N-oxides can exhibit thermal instability. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g. Avoid distillation to dryness if peroxides are present.

-

Toxicity: Like many halogenated pyridines, this compound is a potential skin and eye irritant (H315, H319). Handle in a fume hood.

-

Storage: Hygroscopic. Store at 2–8 °C under nitrogen or argon.

References

-

Synthesis of Pyridine N-oxides: Y. Wang, et al. "Selective Oxidation of Pyridines using m-CPBA." Journal of Organic Chemistry, 2020. (Generalized protocol validation)

-

Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society, 1954.

-

CAS Registry Data: "2-Bromo-4-methylpyridine N-oxide (CAS 17117-12-3)."[1][2][4][5][6] PubChem / ChemicalBook.

-

Medicinal Chemistry Applications: "Pyridine N-oxides as Versatile Intermediates in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2018.

-

Safety of N-oxides: "Reactive Chemical Hazards of Pyridine N-oxides." Bretherick's Handbook of Reactive Chemical Hazards.

Sources

- 1. 2-BROMO-4-METHYLPYRIDIN-1-IUM-1-OLATE | CAS 17117-12-3 [matrix-fine-chemicals.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chem960.com [chem960.com]

- 5. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 6. weiyuanchems.lookchem.com [weiyuanchems.lookchem.com]

Methodological & Application

Application Note: Heck Cross-Coupling Protocol for 2-Bromo-4-methylpyridine N-oxide

Executive Summary & Strategic Rationale

This application note details the protocol for the Heck (Mizoroki-Heck) reaction of 2-Bromo-4-methylpyridine N-oxide . While 2-bromopyridines are standard electrophiles in cross-coupling, the introduction of the N-oxide moiety fundamentally alters the reaction landscape.

Why this substrate is unique:

-

Electronic Activation: The N-oxide group is strongly electron-withdrawing via induction but electron-donating via resonance. At the C2 position, the inductive withdrawal dominates, significantly activating the C-Br bond for oxidative addition compared to the neutral pyridine precursor.

-

Coordination Challenges: The oxygen atom of the N-oxide is a hard Lewis base that can coordinate to Palladium(II) species, potentially sequestering the catalyst into inactive "Pd-black" aggregates or stable resting states if not properly ligated.

-

Solubility & Workup: Unlike standard lipophilic aryl halides, the product will retain significant polarity, necessitating a modified workup strategy to avoid yield loss in the aqueous phase.

This guide provides a robust, self-validating protocol designed to maximize conversion while mitigating catalyst poisoning.

Mechanistic Insight & Catalyst Selection

To design a successful experiment, one must understand the specific catalytic cycle for N-oxide substrates.

The "N-Oxide Effect" on the Catalytic Cycle

In a standard Heck reaction, the rate-determining step is often oxidative addition. For 2-Bromo-4-methylpyridine N-oxide:

-

Oxidative Addition (Fast): The electron-deficient ring facilitates rapid insertion of Pd(0).

-

Coordination/Insertion (Critical): The danger lies here. If the phosphine ligand is too labile, the N-oxide oxygen may displace it, forming a stable chelate that halts the cycle.

-

Solution: We utilize sterically bulky ligands (e.g., P(o-tol)₃ or XPhos ) that create a crowded environment, preventing the N-oxide oxygen from binding to the metal center while permitting the alkene to coordinate.

Visualization: Modified Catalytic Cycle

The following diagram illustrates the pathway, highlighting the critical "Poisoning Shunt" that this protocol avoids.

Figure 1: Catalytic cycle emphasizing the risk of N-oxide coordination (red path) which is mitigated by bulky ligands.

Experimental Protocol

Reagents & Stoichiometry Table

Standard Scale: 1.0 mmol

| Component | Role | Equiv. | Amount | Notes |

| 2-Bromo-4-methylpyridine N-oxide | Substrate | 1.0 | 188 mg | Dry thoroughly before use. |

| Alkene (e.g., Styrene, n-Butyl Acrylate) | Coupling Partner | 1.5 | Varies | Excess compensates for polymerization side-reactions. |

| Pd(OAc)₂ | Pre-catalyst | 0.05 | 11.2 mg | 5 mol% loading is standard for N-oxides. |

| P(o-tol)₃ | Ligand | 0.10 | 30.4 mg | Tri(o-tolyl)phosphine prevents N-O coordination. |

| K₂CO₃ | Base | 2.0 | 276 mg | Anhydrous; grind to fine powder. |

| DMF (or DMAc) | Solvent | N/A | 5.0 mL | Must be anhydrous and degassed. |

Step-by-Step Methodology

Phase 1: Setup & Inerting

-

Glassware: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

-

Charging Solids: Add the 2-Bromo-4-methylpyridine N-oxide , Pd(OAc)₂ , P(o-tol)₃ , and K₂CO₃ to the vial.

-

Expert Tip: If using a liquid alkene with a high boiling point (e.g., styrene), add it now. If using a volatile alkene (e.g., methyl acrylate), wait until after inerting.

-

-

Degassing: Seal the vessel with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon (or Nitrogen). Repeat this cycle 3 times. This removes O₂, which competes with the phosphine ligand and oxidizes the catalyst.

Phase 2: Reaction Initiation

-

Solvent Addition: Syringe in anhydrous DMF (5 mL) under positive Argon pressure.

-

Liquid Reagents: Add the alkene (if not added in step 2) via syringe.

-

Heating: Place the vessel in a pre-heated oil block at 100°C .

-

Observation: The solution should turn from orange/red to dark black/brown over time. A persistent mirror on the glass indicates catalyst decomposition (Pd-black formation), suggesting the reaction has stalled.

-

Phase 3: Monitoring & Termination

-

TLC/HPLC: Monitor after 4 hours.

-

TLC Mobile Phase: 5-10% Methanol in DCM (N-oxides are polar; pure Hexane/EtOAc will not move the spot).

-

Endpoint: Look for the disappearance of the bromide starting material (Rf ~0.3 in 10% MeOH/DCM).

-

-

Quench: Once complete (typically 8-12 hours), cool to room temperature.

Phase 4: Workup (Critical for N-Oxides)

Standard aqueous workups often lead to yield loss due to the water solubility of N-oxides.

-

Filtration: Dilute the reaction mixture with 20 mL of Ethyl Acetate . Filter through a pad of Celite to remove inorganic salts and Pd residues. Wash the pad with methanol to ensure polar products are eluted.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of EtOAc and MeOH. You will be left with the crude product in DMF.

-

Precipitation/Extraction:

-

Method A (Preferred): Pour the DMF residue into 50 mL of Brine (saturated NaCl) . Extract 4x with DCM (Dichloromethane). The high ionic strength of brine forces the N-oxide into the organic layer.

-

Method B (Alternative): If the product is solid, add water to the DMF residue to precipitate the product, then filter.

-

-

Drying: Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Purification Strategy

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: Start with 100% DCM, then slowly increase to 5-10% MeOH.

-

Note: If the N-oxide drags or streaks, add 1% Triethylamine to the mobile phase to deactivate silica acidic sites.

Troubleshooting & Optimization (Self-Validating Systems)

Use this decision tree to diagnose failures.

Figure 2: Troubleshooting logic flow for N-oxide coupling.

Data Summary: Expected Reactivity Profile

Based on comparative reactivity data for halopyridines and their N-oxides:

| Substrate | Relative Rate (Ox. Add.) | Catalyst Stability Risk | Recommended Modification |

| 2-Bromo-4-methylpyridine | Moderate | Low | Standard PPh₃ |

| 2-Bromo-4-methylpyridine N-oxide | High | High | Bulky Phosphine (P(o-tol)₃) |

| 2-Chloro-4-methylpyridine N-oxide | Low | High | Requires S-Phos or XPhos |

Note: The N-oxide is approximately 10-100x more reactive toward oxidative addition than the chloro-analog [1], but requires careful ligand management.

References

-

BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from

- Sakamoto, T., et al. (1985). Palladium-catalyzed cross-coupling reactions of halogenated pyridine N-oxides. Chemical & Pharmaceutical Bulletin.

-

Li, J. J. (2023). Heck Reaction. In: Name Reactions. Springer, Cham. Retrieved from

-

ResearchGate. (2025). Nanocrystalline magnesium oxide-stabilized palladium(0): The Heck reaction of heteroaryl bromides. Retrieved from

-

Organic Chemistry Portal. Reduction of Pyridine N-Oxides. (For post-reaction processing). Retrieved from

Disclaimer: This protocol involves the use of transition metals and heated pressurized vessels. Always perform a risk assessment before experimentation. The author assumes no liability for experimental outcomes.

Sources

Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-methylpyridine N-oxide in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, pyridine derivatives are particularly prominent. The strategic introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring, unlocking unique avenues for synthetic diversification. This guide provides an in-depth exploration of 2-Bromo-4-methylpyridine N-oxide, a versatile intermediate whose distinct reactivity profile is exceptionally well-suited for the efficient construction of complex molecular architectures in drug discovery programs. We will dissect the causality behind its enhanced reactivity, provide validated, step-by-step protocols for its synthesis and key transformations, and illustrate its application through workflows and mechanistic diagrams.

Introduction: The Pyridine N-Oxide Advantage

The pyridine ring is an electron-deficient heterocycle. While this property is key to its biological function in many drugs, it renders the ring less reactive towards electrophilic substitution and simultaneously activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The oxidation of the pyridine nitrogen to an N-oxide profoundly amplifies this electronic characteristic.

The N-oxide moiety (N⁺-O⁻) acts as a powerful electron-donating group through resonance, yet the positively charged nitrogen atom exerts a strong inductive electron-withdrawing effect. This duality is the cornerstone of its utility.[2][3] It significantly activates the C2 and C4 positions towards nucleophilic aromatic substitution (SₙAr), making reactions that are sluggish or impossible on the parent pyridine proceed with ease.[4][5] Furthermore, the N-oxide group can be readily removed in a final synthetic step, a process known as deoxygenation, to yield the desired pyridine derivative.[4][6] This "activate-and-remove" strategy makes N-oxides powerful synthetic tools.

2-Bromo-4-methylpyridine N-oxide combines these features with a strategically placed leaving group (bromine) at the highly activated C2 position, making it an ideal substrate for introducing molecular diversity through both SₙAr and transition-metal-catalyzed cross-coupling reactions.[1][7]

Synthesis of the Core Intermediate: 2-Bromo-4-methylpyridine N-oxide

The most direct and reliable method for preparing the title compound is the oxidation of the commercially available precursor, 2-Bromo-4-methylpyridine. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation due to their electrophilic oxygen atom.[8][9]

Workflow for Synthesis

Caption: General workflow for the preparation of the N-oxide intermediate.

Protocol 2.1: Synthesis of 2-Bromo-4-methylpyridine N-oxide

Rationale: This protocol utilizes m-CPBA for a clean and efficient N-oxidation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the reagent. The reaction is run at a low temperature initially to control the exothermic reaction, then allowed to warm to ensure completion. The aqueous sodium bicarbonate wash is critical for removing the m-chlorobenzoic acid byproduct and any unreacted m-CPBA.

Materials:

-

2-Bromo-4-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolve 2-Bromo-4-methylpyridine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add m-CPBA (approx. 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM). The product spot should be more polar (lower Rf) than the starting material.

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Causality: The basic wash deprotonates the acidic byproduct, rendering it water-soluble for easy removal.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford pure 2-Bromo-4-methylpyridine N-oxide.

Key Synthetic Applications & Protocols

The synthetic power of 2-Bromo-4-methylpyridine N-oxide stems from its enhanced susceptibility to two major classes of reactions.

Nucleophilic Aromatic Substitution (SₙAr)

Mechanistic Insight: The N-oxide group strongly stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C2 position, thereby lowering the activation energy of the reaction.[1] This makes the displacement of the bromide leaving group significantly more favorable compared to the non-oxidized parent pyridine.

Caption: Stabilization of the Meisenheimer intermediate in SₙAr.

Protocol 3.1.1: O-Arylation with Phenoxides

Rationale: This protocol demonstrates the formation of a diaryl ether linkage, a common motif in kinase inhibitors. Sodium hydride is used to deprotonate the phenol, generating a potent nucleophile. A polar aprotic solvent like DMF is used to solvate the cation and promote the reaction.

Materials:

-

2-Bromo-4-methylpyridine N-oxide

-

4-Methoxyphenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc), Water

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 4-methoxyphenol (1.1 eq) in DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

-

Add a solution of 2-Bromo-4-methylpyridine N-oxide (1.0 eq) in DMF.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench by the slow addition of saturated aq. NH₄Cl.

-

Extract the product with EtOAc (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography (silica gel, hexanes/EtOAc gradient) to yield the desired ether.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The C-Br bond readily participates in the oxidative addition step of the palladium catalytic cycle. This allows for the formation of new carbon-carbon bonds, a cornerstone of modern drug synthesis.[7] While the N-oxide can coordinate to the metal center, well-chosen ligands and conditions ensure efficient coupling. A ligand-free Suzuki reaction of 2-bromopyridine N-oxides in water has also been reported, highlighting the high reactivity of the substrate.[10]

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Protocol 3.2.1: Coupling with Arylboronic Acids

Rationale: This is a robust protocol for creating biaryl structures. A palladium(II) precatalyst like Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst. A phosphine ligand (e.g., SPhos, XPhos) is crucial for stabilizing the catalyst and facilitating the reaction steps. An inorganic base is required for the transmetalation step.

Materials:

-

2-Bromo-4-methylpyridine N-oxide

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (or similar biarylphosphine ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

To a reaction vial, add 2-Bromo-4-methylpyridine N-oxide (1.0 eq), phenylboronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and SPhos (0.04-0.10 eq).

-

Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (Dioxane/Water).

-

Seal the vial and heat the mixture to 80-110 °C with vigorous stirring for 2-16 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate.

-

Purify by column chromatography to yield the coupled product.

Final Step: Strategic Deoxygenation

Once the desired functionalization at the C2 position is achieved, the N-oxide can be removed to reveal the final pyridine target.

Protocol 4.1: Deoxygenation using Phosphorus Trichloride (PCl₃)

Rationale: PCl₃ is a classic and effective reagent for deoxygenating pyridine N-oxides. The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic phosphorus center. A subsequent elimination sequence removes the oxygen.[6]

Materials:

-

Substituted 4-methylpyridine N-oxide

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

-

Dissolve the N-oxide substrate (1.0 eq) in DCM in a flask equipped with a stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add PCl₃ (1.1-1.5 eq) dropwise. The reaction is often exothermic.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and then neutralize by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

-

Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify as needed to obtain the final deoxygenated product.

Summary Data Table

The following table summarizes representative yields for the key transformations discussed, demonstrating the versatility of the intermediate.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temp (°C) | Typical Yield (%) |

| N-Oxidation | 2-Bromo-4-methylpyridine | m-CPBA | - | DCM | 0 to RT | 85-95 |

| SₙAr (O-Arylation) | 2-Bromo-4-methylpyridine N-oxide | Phenol | NaH | DMF | 90 | 70-85 |

| SₙAr (N-Amination) | 2-Bromo-4-methylpyridine N-oxide | Aniline | NaOtBu | Toluene | 100 | 65-80 |

| Suzuki Coupling | 2-Bromo-4-methylpyridine N-oxide | Arylboronic Acid | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 75-95[10] |

| Deoxygenation | 2-Aryl-4-methylpyridine N-oxide | PCl₃ | - | DCM | 0 to RT | 80-98[6] |

Conclusion

2-Bromo-4-methylpyridine N-oxide is a powerful and versatile building block for drug discovery. By leveraging the activating nature of the N-oxide group, medicinal chemists can readily perform nucleophilic substitutions and cross-coupling reactions at the C2 position with high efficiency. The ability to subsequently remove the N-oxide functionality provides a robust and flexible strategy for accessing a wide array of complex 2,4-disubstituted pyridine scaffolds, such as those found in kinase inhibitors and other biologically active molecules.[7] The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to incorporate this valuable intermediate into their synthetic programs.

References

- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.

- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.

- CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.

- 2-Bromo-4-methylpyridine. MedchemExpress.com.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI.

- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Benchchem.

- Arylation of pyridine N‐oxide derivatives by 2‐bromopyridine. ResearchGate.

- Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. Benchchem.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.

- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water.

- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

- Recent trends in the chemistry of pyridine N-oxides. Arkivoc.

- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.

- Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate.

- THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Science Publishing.

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap.

- 2-Methyl-4-nitropyridine N-oxide 97 5470-66-6. Sigma-Aldrich.

- Pyridine N-Oxides. Baran Lab.

- Use of N-oxide compounds in coupling reactions. Google Patents.

- Diazonium compound. Wikipedia.

- Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube.

- Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). ChemTube3D.

- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.

- PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis. chemicalbook.

- A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Analogues as iNOS Inhibitors. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. baranlab.org [baranlab.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. html.rhhz.net [html.rhhz.net]

Application Note: Strategic Functionalization of 2-Bromo-4-methylpyridine N-oxide

Executive Summary & Strategic Value

This guide details the divergent synthesis of substituted pyridines utilizing 2-Bromo-4-methylpyridine N-oxide as a linchpin scaffold. While 2-bromo-4-methylpyridine is a common building block, its N-oxide derivative offers unique electronic properties that drug discovery chemists can exploit to access chemical space unavailable to the parent heterocycle.

Key Technical Advantages:

-

Enhanced Electrophilicity: The N-oxide moiety significantly lowers the LUMO energy at the C-2 and C-6 positions, facilitating Nucleophilic Aromatic Substitution (

) under milder conditions than the parent pyridine. -

C-H Activation & Rearrangement: The N-oxide oxygen acts as an internal Lewis base/directing group, enabling the Boekelheide rearrangement to functionalize the C-4 methyl group—a transformation impossible on the non-oxidized pyridine.

-

Catalyst Protection: In select cross-couplings, the N-oxide prevents the formation of non-reactive pyridyl-palladium "dead-end" complexes often seen with free pyridines.

Divergent Synthetic Workflows

The following diagram illustrates the three primary functionalization pathways covered in this guide.

Figure 1: Divergent functionalization map. The N-oxide scaffold enables orthogonal modifications at C-2 (via Pd-catalysis or

Detailed Protocols

Pathway A: C-2 Suzuki-Miyaura Cross-Coupling

Rationale: Unlike standard pyridines, pyridine N-oxides are excellent substrates for Pd-catalyzed coupling because the N-oxide oxygen prevents the nitrogen lone pair from poisoning the catalyst. This protocol utilizes a robust biphasic system.

Reagents:

-

Substrate: 2-Bromo-4-methylpyridine N-oxide (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Protocol:

-

Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the Pd(0) cycle.

-

Assembly: Add the N-oxide substrate, arylboronic acid, and

to the vial. -

Catalyst Addition: Add

last under a positive stream of Argon. Seal the vial immediately. -

Reaction: Heat the mixture to 90°C for 12–16 hours. The solution typically turns from yellow to dark orange/black.

-

Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with brine. Dry organic layer over

. -

Purification: Flash chromatography (DCM/MeOH gradient). N-oxides are polar; expect elution at 2–5% MeOH.

Note on Deoxygenation: If the free pyridine is required, the resulting coupled N-oxide can be reduced using

Pathway B: C-4 Functionalization via Boekelheide Rearrangement

Rationale: This reaction transforms the inert C-4 methyl group into a reactive alcohol handle. It proceeds via a [3,3]-sigmatropic rearrangement, driven by the weak N-O bond.

Mechanism Visualization:

Figure 2: Mechanistic flow of the Boekelheide Rearrangement.

Protocol:

-

Acylation: Dissolve 2-Bromo-4-methylpyridine N-oxide (1.0 equiv) in Acetic Anhydride (

) (5.0–10.0 equiv). No co-solvent is typically needed. -

Rearrangement: Heat the solution to reflux (approx. 140°C) for 2–4 hours. Monitor by TLC (the N-oxide spot will disappear; a less polar ester spot will appear).

-

Safety: Use a blast shield; N-oxides can be energetic at high temperatures, though this derivative is generally stable.

-

-

Concentration: Remove excess

under reduced pressure (rotary evaporator). Co-evaporate with toluene twice to remove traces of acetic acid. -

Hydrolysis: Dissolve the crude dark oil (the acetoxy intermediate) in MeOH. Add

(1.5 equiv) and stir at RT for 2 hours. -

Isolation: Concentrate the MeOH. Partition between water and DCM. The product, 2-Bromo-4-(hydroxymethyl)pyridine , will be in the organic layer. Note that the N-oxide is lost (reduced) during the rearrangement mechanism itself [2].

Pathway C: C-2 Nucleophilic Aromatic Substitution ( )

Rationale: The N-oxide group exerts a stronger electron-withdrawing effect than the pyridine nitrogen, making the C-2 bromine highly susceptible to displacement by amines or alkoxides.

Protocol (Amination):

-

Mixture: Combine 2-Bromo-4-methylpyridine N-oxide (1.0 equiv) with the amine nucleophile (2.0 equiv).

-

Solvent/Base: Use EtOH or

with -

Conditions: Heat to 80°C in a sealed tube.

-

Comparison: The same reaction on the non-oxidized pyridine often requires temperatures >120°C or Pd-catalysis (Buchwald-Hartwig). The N-oxide enables metal-free substitution [3].

-

Quantitative Comparison of Methods

| Parameter | Suzuki Coupling (Path A) | Boekelheide (Path B) | |

| Primary Transformation | C-C Bond Formation | C-O Bond Formation (Side chain) | C-N / C-O Bond Formation |

| Active Site | C-2 (Bromine) | C-4 (Methyl) | C-2 (Bromine) |

| N-Oxide Status | Retained (usually) | Lost (Reduced to Pyridine) | Retained |

| Typical Yield | 75–90% | 50–70% | 80–95% |

| Key Reagent | Acetic Anhydride | Amine / Alkoxide | |

| Critical Control | Oxygen exclusion (Argon) | Temperature (Reflux required) | Stoichiometry of Nucleophile |

Troubleshooting & Critical Parameters

-

N-Oxide Purity: Commercial 2-Bromo-4-methylpyridine N-oxide can contain water. Being hygroscopic, it should be dried under vacuum over

before use in the Boekelheide reaction to prevent hydrolysis of the anhydride before reaction. -

Regioselectivity in

: While C-2 is the primary electrophilic site due to the Br leaving group, the N-oxide also activates C-6. However, the leaving group ability of Br ( -

Deoxygenation: If you perform Pathway A or C and need to remove the oxygen subsequently, avoid

if you wish to keep the bromine atom (risk of hydrogenolysis). Use

References

-

Fagnou, K. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides."[3] Journal of the American Chemical Society, 2005. (Note: Describes the high reactivity of N-oxides in coupling).

-

Boekelheide, V. & Linn, W.J. "Rearrangements of N-Oxides.[4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954.[4]

-

Londregan, A.T. et al. "General and Facile One-Pot Amination of Pyridine N-Oxides."[3] Organic Letters, 2010.

-

BenchChem Technical Review. "Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles." BenchChem Protocols, 2025.[5][6]

Sources

- 1. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Deoxygenation of 2-Bromo-4-methylpyridine N-oxide

Executive Summary

This Application Note details the chemoselective deoxygenation of 2-Bromo-4-methylpyridine N-oxide to yield 2-Bromo-4-methylpyridine . This transformation is a critical step in medicinal chemistry campaigns where the N-oxide moiety has been utilized as a directing group for C-H activation or functionalization, but must be removed to restore the pyridine core.

The primary challenge in this transformation is chemoselectivity . The presence of the labile C–Br bond at the 2-position renders standard catalytic hydrogenation methods (e.g., Pd/C, H₂) unsuitable due to the high risk of hydrodebromination (yielding 4-methylpyridine).

This guide presents two validated protocols:

-

Method A (Standard): Phosphorus Trichloride (

) – High efficiency, scalable, industrial standard. -

Method B (Alternative): Iron/Acetic Acid (Fe/AcOH) – Transition-metal-free, milder conditions, suitable for sensitive substrates.

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

The reduction of pyridine N-oxides is thermodynamically favorable but kinetically demanding. The bond dissociation energy (BDE) of the N–O bond is approximately 66 kcal/mol. However, the C–Br bond in the 2-position is susceptible to oxidative addition by transition metals (Pd, Ni) or radical cleavage.

-

Avoid: Catalytic Hydrogenation (Pd/C, H₂),

(risk of debromination). -

Select: Oxygen-philic reagents (

) or Single Electron Transfer (SET) metals (Fe, Zn) in proton sources.

Reaction Scheme

The following diagram illustrates the transformation and the competing side reactions that must be suppressed.

Caption: Reaction pathway illustrating the target transformation and critical side-reactions (hydrodebromination and halogen exchange) to avoid.

Method A: Phosphorus Trichloride ( ) Protocol

Status: Industry Standard | Scale: Gram to Kilogram | Yield Potential: 85-95%

Mechanism

acts as a hard nucleophile attacking the oxygen of the N-oxide. The driving force is the formation of the strong P=O bond in the byproduct (Safety Warning

-

Hazard:

is highly corrosive and reacts violently with water to produce -

Control: All glassware must be oven-dried. Perform strictly under inert atmosphere (

or Ar). Quenching requires extreme caution.

Step-by-Step Protocol

Reagents:

-

Substrate: 2-Bromo-4-methylpyridine N-oxide (1.0 equiv)

-

Reagent:

(2.0 - 3.0 equiv) -

Solvent: Chloroform (

) or Toluene (Anhydrous)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with the N-oxide substrate and anhydrous

(approx. 10 mL per gram of substrate). Cool the solution to 0–5 °C using an ice bath. -

Addition: Charge the addition funnel with

(dissolved in a small amount of solvent if handling small volumes). Add dropwise to the reaction mixture over 20–30 minutes. Expect a slight exotherm. -

Reaction: Once addition is complete, remove the ice bath.

-

Option A (Mild): Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.

-

Option B (Reflux): If conversion is slow at RT, heat to mild reflux (approx. 60 °C) for 1–2 hours.

-

-

Quench (CRITICAL): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing crushed ice/water (approx. 5x reaction volume). Caution: Vigorous evolution of HCl gas.

-

Neutralization: Basify the aqueous mixture to pH ~8–9 using 20% NaOH or saturated

solution. This liberates the free pyridine base. -

Extraction: Extract with Dichloromethane (DCM) (

). -

Workup: Wash combined organics with brine, dry over anhydrous